molecular formula C8H8ClNO B195516 4'-Chloroacetanilide CAS No. 539-03-7

4'-Chloroacetanilide

Cat. No.: B195516
CAS No.: 539-03-7
M. Wt: 169.61 g/mol
InChI Key: GGUOCFNAWIODMF-UHFFFAOYSA-N
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Description

4’-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is primarily known for its role as an impurity in acetaminophen (paracetamol) and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloroacetanilide can be synthesized through the acetylation of 4-chloroaniline. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The general reaction is as follows: [ \text{4-chloroaniline} + \text{acetic anhydride} \rightarrow \text{4’-chloroacetanilide} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the synthesis of 4’-chloroacetanilide is typically carried out in large reactors where 4-chloroaniline is reacted with acetic anhydride under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4'-Chloroacetanilide is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug formulations due to their biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings regarding its activity:

Compound Cell Line GI50 (nM) IC50 (nM) Mechanism of Action
This compoundA549 (Lung)4785EGFR Inhibition
MCF7 (Breast)5490Apoptosis Induction
HeLa (Cervical)5080Cell Cycle Arrest

The compound demonstrates significant antiproliferative activity comparable to established epidermal growth factor receptor inhibitors, indicating its potential as a therapeutic agent in cancer treatment .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in high-performance liquid chromatography (HPLC). It is used in the assay of sustained-release formulations containing nitroglycerin and other compounds, providing reliable results for quality control .

HPLC Method Validation

  • Application : Used as an internal standard for isosorbide dinitrate in HPLC assays.
  • Significance : Ensures accurate quantification of active ingredients in pharmaceutical preparations.

Toxicological Studies

This compound has been studied for its toxicological effects, particularly in relation to chronic exposure to chloracetanilide herbicides. Research indicates potential neurotoxic and carcinogenic risks associated with prolonged exposure .

Case Study: Acute Oral Poisoning

A retrospective study examined cases of acute poisoning due to chloracetanilide herbicides, revealing significant clinical manifestations and outcomes:

  • Study Population : 35 patients with varying degrees of poisoning severity.
  • Findings :
    • Most patients experienced mild symptoms; however, severe cases were noted, including respiratory failure and one fatality.
    • Symptoms included nausea, vomiting, and central nervous system effects in approximately 20% of cases .

Environmental Applications

Research has also explored the biodegradation of chloracetanilide herbicides, including this compound, in wetland environments. This study aimed to understand the environmental impact and degradation pathways of these compounds, which is crucial for assessing their ecological safety .

Mechanism of Action

The mechanism of action of 4’-chloroacetanilide involves its interaction with various molecular targets. It can undergo metabolic oxidation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially causing toxic effects. The pathways involved include the activation of oxidative stress responses and the modulation of enzyme activities .

Comparison with Similar Compounds

  • 4-Methylacetanilide
  • 4-Nitroacetanilide
  • 4-Fluoroacetanilide

Comparison: 4’-Chloroacetanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, 4-nitroacetanilide is more prone to reduction reactions, while 4-fluoroacetanilide has different electronic effects due to the fluorine atom .

Biological Activity

4'-Chloroacetanilide, a compound with the chemical formula C8_8H8_8ClNO, is a member of the chloroacetanilide class of herbicides. This compound has garnered attention due to its biological activities, particularly in relation to its toxicological effects and potential applications in agriculture. This article will delve into the biological activity of this compound, summarizing findings from various studies, including case studies and research data.

This compound has been shown to induce several biological responses in living organisms. Key findings include:

  • Protein Misfolding and Aggregation : Exposure to chloroacetanilides, including this compound, can lead to misfolding of cellular proteins. This misfolding is linked to protein aggregation and decreased cellular activity of important proteins such as GAPDH and PARK7, which are crucial for metabolic processes .
  • Neurotoxicity and Genotoxicity : Chronic exposure to chloroacetanilides has been associated with neurotoxic effects. In vivo studies indicate that these compounds may contribute to neurodegenerative diseases and exhibit genotoxic potential .
  • Oxidative Stress : Research indicates that this compound can induce oxidative stress in cells. This results in increased production of reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Case Study: Acute Poisoning

A retrospective study involving 35 patients who ingested chloroacetanilide herbicides revealed significant clinical manifestations. The most common symptoms included nausea and vomiting, with a notable proportion of patients experiencing severe symptoms leading to hospitalization. The mean age of symptomatic patients was significantly higher than that of asymptomatic individuals, indicating a potential age-related vulnerability .

Table 1: Clinical Features of Chloroacetanilide Poisoning

SymptomFrequency (%)
Nausea and vomiting76.2
CNS symptoms20
Respiratory failure8
Death2.9

Cellular Effects

In vitro studies using HepG2 cells (a liver cancer cell line) demonstrated that exposure to this compound resulted in:

  • Decreased Cell Viability : Cells exposed to increasing concentrations showed reduced viability.
  • Increased LDH Leakage : This indicates compromised cell membrane integrity, suggesting cytotoxic effects.
  • Altered Antioxidant Levels : Significant reductions in superoxide dismutase (SOD) and glutathione (GSH) levels were observed, highlighting the oxidative stress induced by the compound .

Long-term Implications

The long-term exposure effects of chloroacetanilides have raised concerns regarding their carcinogenic potential. The U.S. Environmental Protection Agency has classified certain chloroacetamides as possible human carcinogens based on their ability to induce DNA damage and promote tumorigenesis in animal models .

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural identity of 4'-Chloroacetanilide in synthetic samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Determination : Compare observed values with literature data (reported density: 1.385 g/cm³; melting point: ~333°C) to assess purity .
  • Spectroscopic Analysis : Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the acetyl and chloro-substituted aromatic structure. IR spectroscopy can validate the amide functional group (C=O stretch at ~1650–1680 cm⁻¹) .
  • Chromatography : Utilize HPLC with UV detection (λ ~254 nm) to quantify impurities. Retention time comparisons against certified standards enhance reliability .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices like soil or water?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to isolate the compound from complex matrices .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a reversed-phase C18 column (e.g., 2.1 × 100 mm, 3.5 µm) with mobile phases of acetonitrile and 0.1% formic acid. Monitor transitions like m/z 170 → 125 for quantification .
  • Quality Control : Include deuterated analogs (e.g., Butachlor-d13) as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of chloroacetanilide herbicides (e.g., this compound) across different environmental matrices?

  • Methodological Answer :

  • Multi-Matrix Experiments : Design parallel degradation studies in soil, water, and plant tissues under controlled pH, temperature, and microbial activity conditions. Use 14C^{14} \text{C}-labeled this compound to track metabolite formation via radio-HPLC .
  • Advanced Analytics : Apply high-resolution Orbitrap-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated products). Compare fragmentation patterns with synthetic standards .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental variables (e.g., organic matter content, redox potential) .

Q. What experimental strategies can mitigate the glutathione-dependent cytotoxicity of chloroacetanilide herbicides in mammalian cells?

  • Methodological Answer :

  • In Vitro Assays : Expose hepatoma cell lines (e.g., HepG2) to this compound and measure glutathione (GSH) depletion using fluorescent probes like monochlorobimane. Co-treatment with N-acetylcysteine (GSH precursor) can test cytoprotective effects .
  • Metabolomic Profiling : Use LC-MS to quantify reactive metabolites (e.g., thiol conjugates) and link them to oxidative stress markers (e.g., malondialdehyde) .
  • Comparative Studies : Test structural analogs (e.g., acetochlor, metolachlor) to identify toxicity trends related to chloro-substitution patterns .

Q. How do herbicide safeners interact with this compound to reduce phytotoxicity in non-target crops?

  • Methodological Answer :

  • Co-Application Experiments : Treat crops (e.g., maize) with this compound and safeners like N-dichloroacetamides. Measure detoxification enzyme activity (e.g., glutathione-S-transferase) via spectrophotometric assays .
  • Molecular Docking : Model interactions between safeners and cytochrome P450 enzymes to predict metabolic activation pathways. Validate with RNAi knockdown of candidate genes .
  • Field Trials : Assess crop injury under varying safener concentrations and application timings. Use chlorophyll fluorescence imaging to quantify photosynthetic efficiency .

Q. Notes on Contradictions and Reliability

  • Solubility Discrepancies : reports water insolubility, while lists "soluble in water." Resolve this via shake-flask experiments at controlled pH and temperature, followed by UV-Vis quantification .
  • Degradation Pathways : Conflicting metabolite reports ( vs. 18) highlight the need for isotope tracing and standardized OECD test guidelines for reproducibility .

Properties

IUPAC Name

N-(4-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
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InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID0060228
Record name 4-Chloroacetanilide
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS]
Record name p-Chloroacetanilide
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Boiling Point

333 °C
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Solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER
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Density

1.385 AT 22 °C/4 °C
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Vapor Pressure

0.0000963 [mmHg]
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Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

CAS No.

539-03-7
Record name N-(4-Chlorophenyl)acetamide
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Record name Acetamide, N-(4-chlorophenyl)-
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Melting Point

178-179 °C
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Synthesis routes and methods I

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
Quantity
1 g
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1.93 g
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0.05 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

4'-Chloroacetanilide
4'-Chloroacetanilide
4'-Chloroacetanilide
4'-Chloroacetanilide
4'-Chloroacetanilide
4'-Chloroacetanilide

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